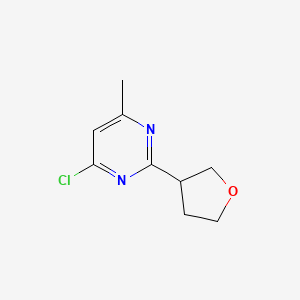![molecular formula C10H17BClNO2 B13562305 {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical properties, making it valuable in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride typically involves the reaction of 4-bromo-N,N-dimethylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or tosylates are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, alkanes, and substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride is used as a building block in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules .
Biology
In biological research, this compound is used to develop fluorescent probes and sensors. Its ability to form reversible covalent bonds with diols makes it useful in detecting sugars and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its boronic acid moiety can inhibit proteases and other enzymes, making it a promising lead compound for developing new therapeutics.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties enhance the performance and functionality of these materials.
作用机制
The mechanism of action of {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride involves its ability to form covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, forming stable complexes. This interaction can inhibit enzyme activity or alter the properties of the target molecule, leading to various biological and chemical effects .
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)benzeneboronic acid
- 4-N,N-Dimethylaminobenzeneboronic acid
Uniqueness
{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride is unique due to its specific structure, which includes a dimethylaminoethyl group. This structural feature enhances its reactivity and binding affinity compared to other similar compounds. Additionally, its hydrochloride salt form improves its solubility and stability, making it more suitable for various applications .
属性
分子式 |
C10H17BClNO2 |
|---|---|
分子量 |
229.51 g/mol |
IUPAC 名称 |
[4-[2-(dimethylamino)ethyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C10H16BNO2.ClH/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14;/h3-6,13-14H,7-8H2,1-2H3;1H |
InChI 键 |
UFYTXKMDSARFGJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CCN(C)C)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


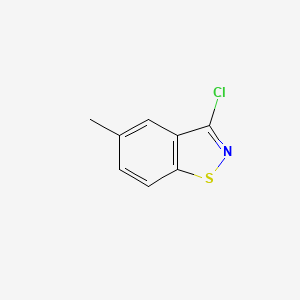


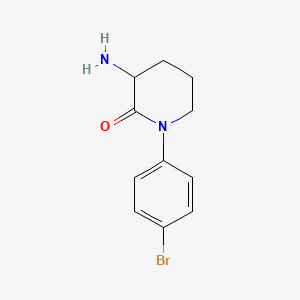
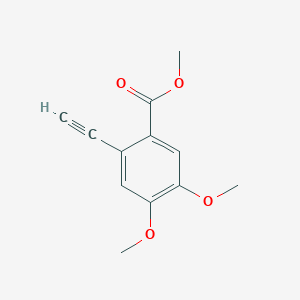
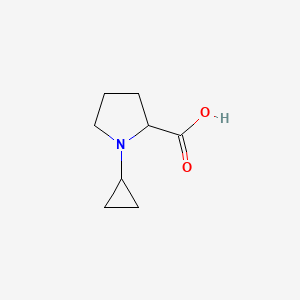
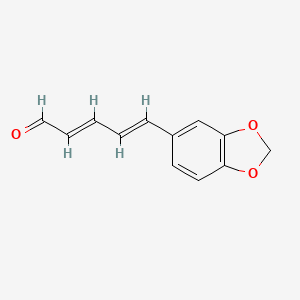
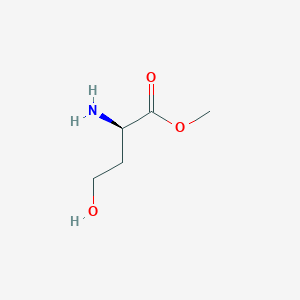
![rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)


![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)

